molecular formula C11H8FNO2 B6366209 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261971-52-1

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366209
CAS RN: 1261971-52-1
M. Wt: 205.18 g/mol
InChI Key: DSLWEHHCYPKLKI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, is a new compound that has recently been developed and synthesized. It is a white crystalline solid with a melting point of approximately 150°C and a boiling point of around 300°C. The compound has a molecular weight of 218.2 g/mol and contains three carbon, four hydrogen, one fluorine and one nitrogen atoms. It is an aromatic compound with a phenolic hydroxyl group and a pyridine ring. It is soluble in water, methanol, ethanol, and other organic solvents.

Mechanism of Action

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, acts as a catalyst in the synthesis of various compounds. The mechanism of action of this compound is not yet fully understood, but it is thought to involve the formation of an intermediate complex between the 4-hydroxybenzaldehyde and the 3-fluorobenzaldehyde. This intermediate complex then reacts with 2-hydroxy-4-methoxypyridine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, are not yet known. However, it is expected that this compound may have some effects on the human body due to its aromatic nature and the presence of the pyridine ring.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and is soluble in a variety of solvents. However, one of the main limitations of this compound is that it is toxic and should be handled with care.

Future Directions

The future directions for 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be conducted into the synthesis of other compounds using this compound as a starting material. Finally, research could be conducted into the development of new methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, is achieved through a multi-step process involving the reaction of 4-hydroxyphenylacetic acid with 3-fluorobenzaldehyde, followed by the condensation of the resulting product with 2-hydroxy-4-methoxypyridine. The first step of the reaction involves the oxidation of the 4-hydroxyphenylacetic acid to form the corresponding 4-hydroxybenzaldehyde, which is then reacted with the 3-fluorobenzaldehyde to form the desired product. This reaction is carried out in an aqueous solution at a temperature of around 50°C.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%, has a wide range of scientific applications. It can be used as a reagent in the synthesis of various compounds, such as 3-fluoro-4-hydroxyphenylacetic acid, 4-hydroxy-3-fluorobenzaldehyde, and 4-hydroxy-3-fluoropyridine. It can also be used as a starting material for the synthesis of other compounds, such as 4-fluoro-2-hydroxy-4-methoxypyridine and 4-fluoro-2-hydroxy-3-methoxypyridine. Furthermore, it can be used as a catalyst in the synthesis of 3-fluoro-4-hydroxyphenylacetic acid, 4-hydroxy-3-fluorobenzaldehyde, and 4-hydroxy-3-fluoropyridine.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-5-7(1-2-10(9)14)8-3-4-13-11(15)6-8/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLWEHHCYPKLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682658
Record name 4-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine

CAS RN

1261971-52-1
Record name 4-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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